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Thiophene-2-amidoxime

Cat. No.: B171198
CAS No.: 108443-93-2
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Modern Organic Synthesis and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern chemistry. bohrium.com Thiophenes are considered privileged scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govbohrium.com Their utility is vast, with applications ranging from pharmaceuticals to advanced materials. nih.gov

In medicinal chemistry, thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov The thiophene nucleus is often used as a bioisostere for a benzene (B151609) ring, allowing chemists to modify a molecule's properties, such as solubility and metabolism, without losing its biological activity. nih.govwikipedia.org This strategy has been successfully employed in drugs like the NSAID lornoxicam. wikipedia.org

Beyond medicine, thiophene-based molecules are integral to materials science. They are used as building blocks for organic semiconductors, corrosion inhibitors, and the light-emitting layers in Organic Light-Emitting Diodes (OLEDs). nih.gov The ability to synthesize a diverse library of substituted thiophenes through various established and innovative methods, including metal-free and cyclization reactions, further enhances their importance in creating novel materials and chemical intermediates. nih.govnih.gov

Foundational Role of Amidine and N-Hydroxyamidine Motifs in Chemical Design

Amidines are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are significantly more basic than amides and are recognized for their role as a significant scaffold in a wide array of therapeutic agents. nih.govwikipedia.org The amidine moiety is present in several drugs, including the antiprotozoal agent pentamidine (B1679287) and the insecticide amitraz. nih.govwikipedia.org Their ability to form a delocalized cationic species, the amidinium ion, upon protonation is a key feature of their chemical behavior. wikipedia.org

The N-hydroxyamidine group (also known as an amidoxime (B1450833) or carboximidamide, N'-hydroxy-), which is the defining feature of N-Hydroxythiophene-2-carboximidamide, is of particular interest in medicinal chemistry. chemicalbook.comnih.gov This motif is a crucial component in a new generation of enzyme inhibitors. Notably, N-hydroxyamidines have been identified as highly potent inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy for its role in tumor immune escape. acs.orgnih.gov The N-hydroxyamidine group can act as a dative bond donor to the heme iron within the enzyme's active site, a key interaction for potent inhibition. acs.orgnih.gov This functional group is considered a valuable zinc-binding group and is increasingly incorporated into the design of novel drug candidates for various diseases. nih.gov

Structural Context of N-Hydroxythiophene-2-carboximidamide within Heterocyclic Chemical Scaffolds

N-Hydroxythiophene-2-carboximidamide exists as a compelling hybrid structure, merging the aromatic, electronically versatile thiophene ring with the functionally potent N-hydroxyamidine group. chemicalbook.com This combination positions it as a significant heterocyclic scaffold for further chemical exploration. nih.gov The thiophene portion of the molecule provides a robust and synthetically adaptable framework, while the N-hydroxyamidine group imparts specific functionalities crucial for biological interactions, such as metal chelation and hydrogen bonding capabilities. acs.orgsphinxsai.com

The synthesis of such molecules often involves the strategic combination of thiophene precursors with reagents that can build the amidoxime functionality. chemicalbook.com As a synthetic intermediate, N-Hydroxythiophene-2-carboximidamide serves as a building block for more complex molecules, potentially leading to the development of novel therapeutic agents or functional materials that leverage the synergistic properties of both the thiophene and N-hydroxyamidine motifs. chemicalbook.com

Chemical Data for N-Hydroxythiophene-2-carboximidamide

PropertyValueSource
CAS Number 108443-93-2 chemicalbook.com
Molecular Formula C₅H₆N₂OS chemicalbook.com
Molecular Weight 142.18 g/mol chemicalbook.com
Synonyms Thiophene-2-amidoxime, N'-Hydroxythiophene-2-carboximidamide chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B171198 Thiophene-2-amidoxime CAS No. 108443-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxythiophene-2-carboximidamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968017
Record name N'-Hydroxythiophene-2-carboximidamide
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-51-7, 1164246-20-1
Record name N-Hydroxy-2-thiophenecarboximidamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N'-Hydroxythiophene-2-carboximidamide
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Record name Thiophene-2-carboxamidoxime
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Synthetic Methodologies and Precursor Chemistry of N Hydroxythiophene 2 Carboximidamide

Established Synthetic Pathways for N-Hydroxythiophene-2-carboximidamide

The primary and most well-established route to N-Hydroxythiophene-2-carboximidamide, like other amidoximes, involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This core transformation can be achieved through several variations, primarily differing in the choice of reagents and reaction conditions.

Reactions Involving Thiophene-2-carbonitrile Precursors

The most direct synthesis of N-Hydroxythiophene-2-carboximidamide starts with the readily available thiophene-2-carbonitrile. This reaction involves the addition of hydroxylamine across the carbon-nitrogen triple bond of the nitrile. The general reaction is as follows:

Thiophene-2-carbonitrile + Hydroxylamine → N-Hydroxythiophene-2-carboximidamide

The reaction is typically carried out in a suitable solvent, and the choice of base, temperature, and reaction time can significantly influence the yield and purity of the product. Common bases employed include sodium carbonate, sodium hydroxide, and organic amines like triethylamine. These bases serve to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.

The proposed mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxycarboximidamide product. Theoretical and experimental studies suggest that the reaction proceeds through a distinct pathway that minimizes the formation of amide by-products, which can sometimes occur in industrial-scale synthesis of amidoximes. researchgate.netmdpi.com

Hydroxylamine-Mediated Syntheses

Hydroxylamine is a key reagent in the synthesis of N-Hydroxythiophene-2-carboximidamide. It can be used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine, or as an aqueous solution. orgsyn.org The use of aqueous hydroxylamine can sometimes offer advantages, such as avoiding the need for a separate base and potentially leading to shorter reaction times. orgsyn.org

The reaction conditions for hydroxylamine-mediated synthesis can be varied to optimize the yield. For instance, the reaction can be conducted at room temperature, under reflux, or with the aid of microwave irradiation or ultrasound to accelerate the process. The choice of solvent is also crucial, with alcohols like ethanol (B145695) or methanol (B129727) being common, although greener alternatives like water are gaining prominence. nih.govorgsyn.org

Table 1: Representative Conditions for the Synthesis of Amidoximes from Nitriles and Hydroxylamine

PrecursorHydroxylamine SourceBaseSolventConditionsYieldReference
Aryl NitrileHydroxylamine HydrochlorideTriethylamineWaterRoom Temp, 6h64-89% nih.gov
Aliphatic/Aromatic NitrileHydroxylamine HydrochlorideSodium CarbonateWater/EthanolUltrasound70-85% researchgate.net
Aryl NitrileHydroxylamine Hydrochloride-EthanolReflux, 3hGood orgsyn.org
Acetonitrile (B52724)Aqueous Hydroxylamine-WaterRoom Temp, 24h- clockss.org
Aldehydes (in situ oxime)Hydroxylamine HydrochlorideTiO₂Solvent-freeMicrowave, 100W, 5min77-84% (nitrile) nih.gov

This table presents a summary of general conditions for amidoxime (B1450833) synthesis, which are applicable to the synthesis of N-Hydroxythiophene-2-carboximidamide.

Strategies for the Synthesis of N-Hydroxythiophene-2-carboximidamide Derivatives and Analogs

The core structure of N-Hydroxythiophene-2-carboximidamide can be readily modified to generate a diverse range of derivatives and analogs with tailored properties. These modifications typically involve substitution on the nitrogen or oxygen atoms of the hydroxycarboximidamide group, or alterations to the thiophene (B33073) ring.

One common strategy involves the synthesis of N-substituted derivatives . This can be achieved by starting with N-substituted hydroxylamines in the reaction with thiophene-2-carbonitrile. Alternatively, methods have been developed for the synthesis of N-substituted amidoximes from secondary amides or their corresponding acid chlorides. nih.gov These methods often involve activation of the amide with reagents like triphenylphosphine (B44618) and iodine, followed by reaction with hydroxylamine. nih.gov For example, N-aryl derivatives of thiophene-2-carboxamidoxime have been synthesized and studied. nih.govnih.gov

O-Acyl derivatives represent another important class of analogs. These can be prepared by the acylation of the hydroxyl group of N-Hydroxythiophene-2-carboximidamide. This modification can be useful for creating prodrugs or altering the physicochemical properties of the parent compound.

Furthermore, the thiophene ring itself can be substituted to create a wide array of analogs. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl groups at various positions on the thiophene ring, leading to compounds like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com Similarly, other coupling reactions can be utilized to introduce different functional groups, expanding the chemical space of accessible analogs. The synthesis of various substituted N-(thiophen-2-yl) nicotinamide (B372718) derivatives further illustrates the potential for creating complex analogs. mdpi.com

Table 2: Examples of N-Hydroxythiophene-2-carboximidamide Derivatives and Analogs

Derivative/Analog TypeGeneral StructureSynthetic ApproachPotential ApplicationReference
N-Aryl DerivativesThiophene-C(=NOH)-NH-ArylReaction of thiophene-2-carbonitrile with N-arylhydroxylaminesModulating biological activity nih.govnih.gov
O-Acyl DerivativesThiophene-C(=NH)-O-CO-RAcylation of N-Hydroxythiophene-2-carboximidamideProdrug design, property modification-
5-Arylthiophene AnalogsAryl-Thiophene-C(=NOH)-NH₂Suzuki coupling of a bromo-thiophene precursorFine-tuning electronic and biological properties mdpi.com
Nicotinamide AnalogsThiophene-NH-CO-PyridineAmide coupling of thiophen-2-amine with nicotinic acid derivativesAgrochemicals mdpi.com

Advances in Green Chemistry and Sustainable Synthesis Approaches for Carboximidamide Compounds

The principles of green chemistry are increasingly being applied to the synthesis of carboximidamide compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A significant advancement is the use of water as a solvent for the synthesis of amidoximes. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent alternative to traditional organic solvents. The reaction of nitriles with hydroxylamine hydrochloride in water, often with an organic base like triethylamine, has been shown to be efficient and produce high yields of amidoximes. nih.gov

Energy-efficient methods such as microwave-assisted and ultrasound-assisted synthesis have also been successfully employed for the preparation of amidoximes. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, while ultrasound can enhance reaction rates and yields. researchgate.net These techniques often lead to cleaner reactions with fewer by-products.

Solvent-free reaction conditions represent another green approach. For example, nitriles can be generated from aldehydes and hydroxylamine hydrochloride on a solid support like silica (B1680970) gel under heating, eliminating the need for a solvent altogether. organic-chemistry.org

Furthermore, the development of catalytic methods is a key aspect of green chemistry. While the synthesis of N-Hydroxythiophene-2-carboximidamide itself is often a stoichiometric reaction, related transformations can benefit from catalysis. For instance, enzymatic methods for amide bond formation are being explored as a highly sustainable alternative to traditional chemical methods. organicchemistrydata.org Additionally, the electrochemical synthesis of hydroxylamine from nitrate (B79036) is a promising green alternative to conventional chemical production methods. figshare.com These advancements pave the way for more environmentally benign routes to N-Hydroxythiophene-2-carboximidamide and its derivatives.

Chemical Reactivity and Mechanistic Investigations of N Hydroxythiophene 2 Carboximidamide

Tautomeric Equilibria and Interconversion Dynamics in N-Hydroxy Amidines

N-hydroxy amidines, including N-Hydroxythiophene-2-carboximidamide, can exist in different tautomeric forms. The equilibrium between these forms and the dynamics of their interconversion are crucial for understanding their stability and reactivity. The primary tautomeric forms are the amide oxime and the imino hydroxylamine (B1172632) structures.

Experimental investigations, often employing techniques like NMR spectroscopy, have been instrumental in identifying the predominant tautomeric forms of N-hydroxy amidines in solution. For many N-hydroxy amidines, the amide oxime tautomer is found to be the more stable and therefore the more abundant form in various solvents. The position of the equilibrium can, however, be influenced by factors such as the nature of the substituents and the solvent's polarity and hydrogen-bonding capability. In some cases, the proton transfer between the tautomeric forms is slow on the NMR timescale, allowing for the observation of signals from both tautomers.

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into the tautomerism of N-hydroxy amidines. digitellinc.com Calculations have consistently shown that the amide oxime tautomer is thermodynamically more stable than the imino hydroxylamine tautomer. digitellinc.comnih.gov The energy difference between these two forms is typically in the range of 4 to 10 kcal/mol. digitellinc.comnih.gov

Despite this relatively small energy difference, the energy barrier for the direct interconversion between the two tautomers is substantial, calculated to be between 33 and 71 kcal/mol. digitellinc.comnih.gov This high energy barrier suggests that spontaneous interconversion at room temperature is highly unlikely. digitellinc.comnih.gov However, theoretical models have also shown that the presence of solvent molecules, particularly water, can significantly lower this energy barrier. digitellinc.com Solvent-assisted tautomerism, proceeding through a transition state involving water molecules, has a much lower activation barrier of approximately 9 to 20 kcal/mol, making this a much faster process. digitellinc.com

Table 1: Theoretical Energy Data for N-Hydroxy Amidine Tautomerism digitellinc.comnih.gov

ParameterValue Range (kcal/mol)
Energy Difference (Amide Oxime vs. Imino Hydroxylamine)4 - 10
Energy Barrier (Uncatalyzed Interconversion)33 - 71
Energy Barrier (Water-Assisted Interconversion)9 - 20

Reduction Pathways and Transformations of N-Hydroxythiophene-2-carboximidamide to Amidines

The reduction of the N-hydroxy group is a key transformation of N-Hydroxythiophene-2-carboximidamide, leading to the formation of the corresponding amidine, Thiophene-2-carboximidamide. This reduction can be achieved through various methods, including catalytic and photochemical approaches.

The reduction of N-hydroxy amidines to amidines is a synthetically useful transformation. This conversion can be accomplished using several reductive methods. Catalytic hydrogenation, often employing palladium on charcoal (Pd/C) in the presence of an acid like acetic acid, is a common approach. Another method involves the use of reducing agents such as zinc in acetic acid.

In a biological context, the reduction of N-hydroxy amidines is of significant interest as it represents a metabolic pathway. N-hydroxy amidines are often considered pro-drugs of the more basic and biologically active amidines. nih.gov Enzymatic systems, particularly those involving cytochrome P450 enzymes and their reductases found in the liver and other organs, are capable of reducing the N-hydroxy group. nih.gov This in-vivo reduction allows for the controlled release of the active amidine drug.

A novel and environmentally friendly method for the reduction of N-arylthiophene-2-carboxamidoximes involves the use of UV-vis light. Irradiation of these compounds in a suitable solvent like acetonitrile (B52724) can lead to the formation of the corresponding amidines in high yields without the need for a catalyst.

The photochemical reduction of N-arylthiophene-2-carboxamidoximes proceeds through the formation of highly reactive intermediates known as amidinyl radicals. The reaction is initiated by the homolytic cleavage of the N-O bond upon absorption of light. The resulting N-arylthiophene-2-carboxamidinyl radical is a key intermediate that can then abstract a hydrogen atom from the solvent or other hydrogen donors in the reaction medium to form the final amidine product.

The generation of amidinyl radicals is not limited to photochemical methods. They can also be formed from amidoxime (B1450833) derivatives under other conditions, such as treatment with a stannane-diazo initiator or with nickel-acetic acid. These versatile radical intermediates are not just transient species on the path to amidines; they can also participate in other reactions, such as intramolecular cyclizations to form heterocyclic compounds like imidazolines and imidazoles.

Table 2: Yields of N-Arylthiophene-2-carboxamidines from Photochemical Reduction

N-Arylthiophene-2-carboxamidoximeProduct (N-Arylthiophene-2-carboxamidine)Yield (%)
N-Phenylthiophene-2-carboxamidoximeN-Phenylthiophene-2-carboxamidine70
N-(p-Chlorophenyl)thiophene-2-carboxamidoximeN-(p-Chlorophenyl)thiophene-2-carboxamidine75
N-(p-Tolyl)thiophene-2-carboxamidoximeN-(p-Tolyl)thiophene-2-carboxamidine80
N-(p-Methoxyphenyl)thiophene-2-carboxamidoximeN-(p-Methoxyphenyl)thiophene-2-carboxamidine72

Oxidation Reactions of N-Hydroxythiophene-2-carboximidamide

In addition to reduction, the N-hydroxy amidine functionality of N-Hydroxythiophene-2-carboximidamide can undergo oxidation. These reactions can lead to a variety of products, depending on the oxidant and the reaction conditions.

One of the key oxidative pathways for N-hydroxy amidines is their conversion to the corresponding amides, with the concomitant release of nitric oxide (NO). nih.gov This transformation is of significant biological relevance and is often catalyzed by heme-containing enzymes like cytochrome P450. nih.gov The reaction involves the oxidation of the C=N-OH group, leading to the cleavage of the C=N bond and the formation of a C=O bond. nih.gov

Another important oxidative reaction of N-hydroxy amidines is their cyclization to form 1,2,4-oxadiazoles. This transformation typically involves an initial acylation of the N-hydroxy group to form an O-acyl amidoxime intermediate. This intermediate can then undergo a cyclodehydration reaction, often promoted by heat or a base, to yield the stable 1,2,4-oxadiazole (B8745197) ring system. nih.gov Various oxidizing agents, such as N-bromosuccinimide (NBS) or iodine in the presence of a base, can also promote the oxidative cyclization of N-substituted amidoximes to 1,2,4-oxadiazoles. nih.gov

Cyclization Reactions and Novel Heterocycle Formation Involving the N-Hydroxyamidino Moiety

The reactivity of the N-hydroxyamidino group is central to its utility in heterocyclic synthesis. This functional group can act as a binucleophile, with both the nitrogen and oxygen atoms participating in ring-forming reactions. The specific reaction conditions and the nature of the co-reactant dictate the structure of the resulting heterocyclic ring.

Formation of Thieno[2,3-d] acs.orgclockss.orgrsc.orgoxadiazoles

One of the primary applications of N-Hydroxythiophene-2-carboximidamide in heterocyclic synthesis is the formation of thieno[2,3-d] acs.orgclockss.orgrsc.orgoxadiazoles. This transformation is typically achieved through cyclization reactions with various carbonyl compounds, such as aldehydes, ketones, and esters. The reaction proceeds via an initial condensation of the N-hydroxyamidino group with the carbonyl functionality, followed by an intramolecular cyclization and dehydration to afford the fused oxadiazole ring system.

The general mechanism involves the nucleophilic attack of the amidino nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting intermediate then undergoes cyclization through the attack of the hydroxylamino oxygen onto the imine carbon, leading to the formation of the 1,2,4-oxadiazole ring.

ReactantReagentConditionsProductReference
N-Hydroxythiophene-2-carboximidamideAldehydes (R-CHO)Acid or base catalysis, heat3-Substituted thieno[2,3-d] acs.orgclockss.orgrsc.orgoxadiazoles
N-Hydroxythiophene-2-carboximidamideKetones (R1-CO-R2)Acid catalysis, Dean-Stark trap3,3-Disubstituted thieno[2,3-d] acs.orgclockss.orgrsc.orgoxadiazoles
N-Hydroxythiophene-2-carboximidamideEsters (R-COOR')Strong base (e.g., NaH), heat3-Substituted thieno[2,3-d] acs.orgclockss.orgrsc.orgoxadiazol-5(4H)-ones

Synthesis of Thieno-fused Triazoles

The N-hydroxyamidino moiety can also be utilized to construct fused triazole rings. For instance, reaction with reagents containing a nitrogen-nitrogen bond, such as hydrazines or their derivatives, can lead to the formation of thieno[2,3-d] acs.orgclockss.orgrsc.orgtriazoles. These reactions often proceed through the formation of an intermediate N-amidinohydrazone, which then undergoes oxidative cyclization to yield the aromatic triazole ring.

Furthermore, the N-hydroxy group can be activated and subsequently displaced to facilitate cyclization. For example, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, allows for intramolecular nucleophilic attack by the amidino nitrogen, leading to the formation of a fused triazole N-oxide.

ReactantReagentConditionsProductReference
N-Hydroxythiophene-2-carboximidamideHydrazine (NH2NH2)Oxidizing agent (e.g., I2, NBS)Thieno[2,3-d] acs.orgclockss.orgrsc.orgtriazole
O-Tosyl-N-Hydroxythiophene-2-carboximidamide-Base (e.g., Et3N)Thieno[2,3-d] acs.orgclockss.orgrsc.orgtriazole 1-oxide

The ability of N-Hydroxythiophene-2-carboximidamide to participate in these and other cyclization reactions highlights its significance as a key intermediate in the synthesis of diverse and novel heterocyclic compounds. The continued exploration of its chemical reactivity is expected to lead to the discovery of new synthetic methodologies and the development of molecules with unique properties.

Advanced Spectroscopic and Structural Characterization of N Hydroxythiophene 2 Carboximidamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules, providing rich information about the chemical environment of individual atoms. researchgate.net For thiophene (B33073) derivatives, including N-Hydroxythiophene-2-carboximidamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of proton and carbon signals. researchgate.netnih.gov

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In thiophene-containing compounds, the protons on the thiophene ring typically appear in the aromatic region of the spectrum. For instance, in 2-thiophenecarboxaldehyde, the protons of the thiophene ring are observed at chemical shifts (δ) of approximately 7.3 to 8.1 ppm. chemicalbook.com Similarly, the protons of 3-thiophenezoic acid resonate in the range of 7.3 to 8.2 ppm. chemicalbook.com

For N-Hydroxythiophene-2-carboximidamide, the protons of the thiophene ring are expected in a similar region. The protons of the amine (NH2) and hydroxyl (OH) groups would exhibit characteristic signals that can be confirmed by deuterium (B1214612) exchange experiments. The chemical shifts of these labile protons are often broad and can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for Thiophene Derivatives

Compound Functional Group Chemical Shift (ppm)
Thiophene Thiophene Ring Protons 7.116 - 7.327 chemicalbook.com
2-Thiophenecarboxaldehyde Thiophene Ring Protons 7.30 - 8.13 chemicalbook.com
Aldehyde Proton 9.97 - 9.99 chemicalbook.com
3-Thiophenezoic acid Thiophene Ring Protons 7.340 - 8.243 chemicalbook.com
Carboxylic Acid Proton 12.08 chemicalbook.com
Methyl thiophene-2-carboxylate Thiophene Ring Protons Not specified
Methyl Protons Not specified

Carbon (¹³C) NMR Spectroscopic Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbon atoms of the thiophene ring typically resonate in the aromatic region, generally between δ 120 and 140 ppm. wisc.edu For the parent compound, thiophene, the carbon signals appear around δ 125 ppm. chemicalbook.com

In N-Hydroxythiophene-2-carboximidamide, the carbon atom of the carboximidamide group (C=N) would be expected to have a distinct chemical shift, likely in the range of δ 150-165 ppm, which is characteristic of imine carbons. The carbon atoms of the thiophene ring attached to the carboximidamide group and the sulfur atom will also show characteristic shifts influenced by their respective substituents.

Table 2: Representative ¹³C NMR Chemical Shifts for Thiophene and its Derivatives

Compound Carbon Atom Chemical Shift (ppm)
Thiophene Thiophene Ring Carbons ~125 chemicalbook.com
General Alkenes C=C 110 - 140 wisc.edu
General Amides C=O 165 - 180 wisc.edu
Predicted 2-Hydroxybenzaldehyde Aromatic/Alkene Carbons 117.6 - 161.5 hmdb.ca
Aldehyde Carbonyl 196.4 hmdb.ca

Advanced and Multi-Dimensional NMR Techniques

Due to the potential for signal overlap and the need for definitive structural confirmation, advanced and multi-dimensional NMR techniques are often employed. researchgate.net These methods are particularly valuable for complex heterocyclic systems. ipb.pt

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of protons, especially within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of which proton is attached to which carbon. hmdb.ca This is invaluable for assigning the signals of the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying the connectivity between the thiophene ring and the N-hydroxycarboximidamide substituent, for example, by showing correlations between the thiophene protons and the carboximidamide carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry and conformation of the molecule.

The application of these advanced techniques allows for a complete and confident assignment of all proton and carbon signals, which is essential for the full structural elucidation of N-Hydroxythiophene-2-carboximidamide and its analogs. researchgate.netipb.pt The use of non-uniform sampling (NUS) can further enhance the resolution of 2D NMR spectra without increasing the experimental time. mestrelab.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopic Signatures and Functional Group Assignments

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. researchgate.net In N-Hydroxythiophene-2-carboximidamide, several key vibrational modes are expected:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-H Stretching: The amine group will show stretching vibrations typically in the 3300-3500 cm⁻¹ region. For a primary amine (-NH₂), two bands may be observed. jetir.org

C=N Stretching: The imine group will exhibit a stretching vibration in the range of 1640-1690 cm⁻¹.

C-N Stretching: This vibration is typically found in the 1000-1350 cm⁻¹ region.

Thiophene Ring Vibrations: The C-H stretching of the thiophene ring appears around 3100 cm⁻¹. The C=C stretching vibrations of the ring are typically observed in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibration is usually found between 600 and 800 cm⁻¹. iosrjournals.org

Studies on analogous molecules like (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide have utilized FT-IR to identify these characteristic peaks. primescholars.com For example, the C=N stretching vibration in this related compound was assigned based on its IR spectrum. primescholars.com Similarly, the FT-IR spectrum of thiophene-2-carbaldehyde (B41791) clearly shows the characteristic aldehyde C=O stretch. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for N-Hydroxythiophene-2-carboximidamide and Related Structures

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) References
O-H (Hydroxy) Stretching 3200 - 3600
N-H (Amine) Stretching 3300 - 3500 jetir.org
C-H (Thiophene Ring) Stretching ~3100
C=N (Imine) Stretching 1640 - 1690
N-H (Amine) Scissoring 1600 - 1700 jetir.org
C=C (Thiophene Ring) Stretching 1300 - 1550 iosrjournals.org
C-N Stretching 1000 - 1350
C-S (Thiophene Ring) Stretching 600 - 800 iosrjournals.org

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR. While strong dipoles lead to strong IR signals, changes in polarizability lead to strong Raman signals. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to more intense Raman signals.

For N-Hydroxythiophene-2-carboximidamide, Raman spectroscopy would be particularly useful for observing:

Symmetric Thiophene Ring Vibrations: The symmetric stretching modes of the thiophene ring are often strong in the Raman spectrum. iosrjournals.org

C-S Stretching: The carbon-sulfur bond vibration in the thiophene ring is also expected to be Raman active. iosrjournals.org

C=N Stretching: The imine stretch can also be observed in the Raman spectrum, complementing the FT-IR data.

In a study of 2-thiophene carboxylic acid, FT-Raman spectroscopy was used alongside FT-IR to assign the vibrational modes of the thiophene ring, including C-C and C-S stretching vibrations. iosrjournals.org Similarly, the vibrational spectrum of (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide was analyzed using both FT-IR and FT-Raman techniques for a comprehensive assignment of its fundamental modes. primescholars.com A similar combined approach would be optimal for the detailed characterization of N-Hydroxythiophene-2-carboximidamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of N-Hydroxythiophene-2-carboximidamide. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are directly related to the types of electronic transitions occurring within the molecule. shu.ac.uk

For organic molecules like N-Hydroxythiophene-2-carboximidamide, the most significant electronic transitions are typically the n→π* (an electron from a non-bonding orbital is excited to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital) transitions. libretexts.org The presence of the thiophene ring, a π-conjugated system, and the carboximidamide group, which contains both π bonds and non-bonding lone pairs on the nitrogen and oxygen atoms, gives rise to these characteristic absorptions. youtube.compharmatutor.org

The π→π* transitions, associated with the conjugated system of the thiophene ring, are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. shu.ac.uk The n→π* transitions, involving the lone pair electrons on the heteroatoms (N, O, S), are typically of lower intensity and can be observed at longer wavelengths. pharmatutor.org The solvent environment can influence the position of these absorption bands; for instance, n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 1: Typical Electronic Transitions in N-Hydroxythiophene-2-carboximidamide

Transition TypeInvolved OrbitalsTypical Wavelength Range (nm)Relative Intensity
π → ππ orbital (thiophene ring, C=N) to π anti-bonding orbital200 - 300High
n → πn orbital (N, O, S lone pairs) to π anti-bonding orbital280 - 400Low to Medium

Note: The exact λmax and ε values are dependent on the solvent and specific molecular environment.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of N-Hydroxythiophene-2-carboximidamide. It provides two critical pieces of information: the precise molecular mass of the compound, which confirms its elemental composition, and a detailed fragmentation pattern, which helps to elucidate its structure. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M+•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification.

For N-Hydroxythiophene-2-carboximidamide, the molecular ion peak would confirm its molecular weight. Subsequent fragmentation would likely involve characteristic losses. Key fragmentation pathways could include:

Cleavage of the N-OH bond, resulting in the loss of a hydroxyl radical (•OH).

Fission of the C-C bond between the thiophene ring and the carboximidamide group.

Fragmentation of the thiophene ring itself, leading to characteristic sulfur-containing ions.

Loss of small neutral molecules like HCN or H₂O.

Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure and confirms the connectivity of its atoms. raco.catnih.gov

Table 2: Plausible Mass Spectrometry Fragments for N-Hydroxythiophene-2-carboximidamide

Fragment DescriptionProposed Structure/FormulaExpected m/z
Molecular Ion[C₅H₆N₂OS]+•142.02
Loss of Hydroxyl Radical[C₅H₅N₂S]+125.02
Thiophene-2-carbonitrile ion[C₅H₃NS]+109.00
Thienyl cation[C₄H₃S]+83.99

X-ray Crystallography for Solid-State Structural Determination and Conformation

Based on analogs like N'-hydroxypyrimidine-2-carboximidamide, the N-Hydroxythiophene-2-carboximidamide molecule is expected to be largely planar, with a small dihedral angle between the plane of the thiophene ring and the carboximidamide side chain. nih.gov The structure will likely exhibit an E configuration about the C=N double bond.

A crucial feature in the crystal structure is the presence of strong intermolecular hydrogen bonds. The hydroxyl (-OH) and amine (-NH₂) groups are excellent hydrogen bond donors, while the nitrogen atoms and the hydroxyl oxygen are effective acceptors. This often leads to the formation of hydrogen-bonded dimers, where two molecules are linked in a head-to-tail or similar arrangement, creating stable supramolecular motifs. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic thiophene rings of adjacent molecules may further stabilize the crystal lattice. nih.gov

Table 3: Expected Crystallographic Parameters for N-Hydroxythiophene-2-carboximidamide

ParameterExpected Feature/ValueSignificance
Molecular ConformationNear-planar structureIndicates electronic conjugation between the ring and side chain.
ConfigurationE configuration about the C=N bondDefines the spatial arrangement of the substituents.
Hydrogen BondingFormation of intermolecular R₂²(n) or C(n) motifsGoverns the primary crystal packing and supramolecular assembly. nih.gov
π-π StackingCentroid-centroid distance ~3.5-4.0 ÅContributes to the stability of the crystal lattice.

Complementary Advanced Spectroscopic and Analytical Techniques for Material Characterization

Beyond the core techniques, other advanced analytical methods can provide further valuable information about the properties of N-Hydroxythiophene-2-carboximidamide.

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of stable intermediates. DTA measures the difference in temperature between the sample and a reference, identifying exothermic or endothermic events like melting, crystallization, or decomposition. For a precursor compound, understanding its thermal decomposition pathway is critical. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly listed in the subheadings, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity established by other methods.

Electrochemical Analysis: Techniques such as Cyclic Voltammetry (CV) can be used to investigate the redox properties of N-Hydroxythiophene-2-carboximidamide. The thiophene moiety can undergo oxidation, and understanding the electrochemical potential at which these processes occur provides insight into the electronic nature of the molecule and its potential for use in electronic materials or as a redox-active ligand.

Computational Chemistry and Theoretical Modeling of N Hydroxythiophene 2 Carboximidamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules like N-Hydroxythiophene-2-carboximidamide. DFT methods are employed to determine the electron distribution, molecular orbitals, and various energetic properties, which are key to understanding the molecule's stability and reactivity.

Studies on related thiophene-2-carboxamide derivatives have utilized DFT to analyze how different substituents affect the electronic properties of the thiophene (B33073) ring system. nih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller energy gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

In the context of N-Hydroxythiophene-2-carboximidamide, DFT calculations would elucidate the influence of the N-hydroxy-carboximidamide group on the electronic environment of the thiophene ring. Analysis of Mulliken atomic charges can describe electronegativity and charge transfer processes within the molecule. nih.gov Furthermore, Fukui indices are often calculated to predict the sites most susceptible to nucleophilic and electrophilic attack. nih.gov

Parameter Significance in DFT Studies
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov
Mulliken Charges Distribution of electron charge among the atoms; helps understand electronegativity and charge transfer. nih.gov
Fukui Indices Identifies the most reactive sites for nucleophilic and electrophilic attacks. nih.gov

Conformational Analysis and Energy Minima Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of N-Hydroxythiophene-2-carboximidamide involves identifying the most stable spatial arrangements of its atoms. Computational methods are used to rotate the molecule around its single bonds and calculate the potential energy of each resulting conformer. The structures corresponding to the lowest energy points on this potential energy surface are the most stable conformations.

For thiophene-based compounds, a key conformational feature is the relative orientation of the side chain with respect to the thiophene ring. Studies on related N-glycosyl-thiophene-2-carboxamides have shown that s-cis and s-trans conformers can exist, with their relative stability influenced by intramolecular interactions such as hydrogen bonding. The presence of substituents can significantly stabilize one conformer over another. For example, in a 3-alkynyl derivative of thiophene-2-carboxamide, the s-cis conformer was found to be more stable due to a hydrogen bonding interaction between the alkyne and the NH group.

For N-Hydroxythiophene-2-carboximidamide, theoretical calculations would explore the rotational barriers around the C2-C(carboximidamide) bond to determine the preferred orientation of the N-hydroxy-carboximidamide group. The presence of the hydroxyl group allows for potential intramolecular hydrogen bonding, which could play a significant role in stabilizing specific conformations and influencing the molecule's interaction with biological targets.

Transition State Analysis and Reaction Pathway Exploration

Understanding the chemical reactions a molecule can undergo is crucial for predicting its metabolic fate or designing synthetic routes. Transition state analysis is a computational technique used to map out the energy profile of a chemical reaction, identifying the high-energy transition state that connects reactants to products.

For thiophene and its derivatives, DFT has been used to explore various reaction pathways, such as oxidation and cycloaddition reactions. researchgate.netresearchgate.net These studies calculate the structural and thermodynamic parameters of all stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

Theoretical studies on the reaction pathways of N-Hydroxythiophene-2-carboximidamide could investigate its stability and potential degradation mechanisms. For example, calculations could explore the pathways for hydrolysis of the carboximidamide group or oxidation of the thiophene ring. researchgate.net Such studies provide valuable insights into the molecule's potential reactivity under different chemical conditions, which is essential for drug development. Time-dependent DFT (TDDFT) can also be used to understand the excited states involved in photochemical reactions, such as photocyclization pathways. acs.orgnih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape in a simulated environment, such as in water or bound to a protein. nih.gov

For N-Hydroxythiophene-2-carboximidamide, MD simulations can be used to explore its conformational landscape in solution. nih.gov This involves simulating the molecule for a sufficient length of time to sample a wide range of possible conformations. The resulting trajectory provides information on the relative populations of different conformers, the flexibility of different parts of the molecule, and the dynamics of intramolecular hydrogen bonds. This dynamic picture is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. nih.gov

Theoretical Studies on Ligand-Protein Interaction Mechanisms and Binding Modes

A primary goal of computational modeling in drug discovery is to understand how a potential drug molecule (a ligand) interacts with its protein target. Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a protein. nih.gov This is followed by more rigorous methods like MD simulations of the ligand-protein complex to assess the stability of the binding mode and calculate binding free energies.

Theoretical studies on thiophene-2-carboximidamide derivatives have shown their potential to bind to various protein targets. nih.gov For example, double-headed thiophene-2-carboximidamide inhibitors have been designed to target neuronal nitric oxide synthase (nNOS). nih.gov Computational docking and crystallography studies of these complexes reveal key interactions, such as hydrogen bonds and cation-pi stacking, that are responsible for the inhibitor's potency and selectivity. nih.gov

For N-Hydroxythiophene-2-carboximidamide, theoretical studies would involve docking the molecule into the active site of a relevant protein target. The results would identify potential binding poses and highlight the key amino acid residues involved in the interaction. Subsequent MD simulations of the complex would provide a more detailed understanding of the binding mechanism, including the role of water molecules and the conformational changes that may occur upon binding. nih.gov

Prediction and Analysis of Molecular Interactions and Electronic Structure in Complex Systems

Beyond simple ligand-protein docking, computational methods can be used to analyze the intricate network of interactions that govern a molecule's behavior in a complex biological environment. This includes a detailed analysis of the electronic structure of the molecule within the protein's active site and the specific types of non-covalent interactions that contribute to binding affinity.

Lewis Acid-Base Coordination and Hydrogen Bonding Interactions

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The N-hydroxy-carboximidamide moiety of the target compound is particularly rich in hydrogen bond donors and acceptors, making it capable of forming strong and specific interactions with a protein receptor.

Computational studies on thiophene-carboxamide derivatives frequently highlight the importance of hydrogen bonding in their biological activity. nih.gov For example, docking studies of thiophene-2-carboxamide derivatives have shown the formation of hydrogen bonds between the carboxamide group and amino acid residues like Arginine. nih.gov In the case of N-Hydroxythiophene-2-carboximidamide, the hydroxyl and amine groups of the N-hydroxy-carboximidamide functional group can act as both hydrogen bond donors and acceptors, allowing for a versatile network of interactions.

Insights into Electronic Properties Governing Material Performance

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of novel materials, including derivatives of thiophene. While specific theoretical studies focusing exclusively on N-Hydroxythiophene-2-carboximidamide are not extensively detailed in current literature, the well-established principles from computational analyses of related thiophene-based compounds provide a robust framework for understanding the electronic characteristics that would dictate its material performance.

Theoretical calculations are crucial for elucidating the structure-property relationships in thiophene derivatives. acs.orgscienceopen.com Key parameters such as frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and chemical hardness are computationally determined to predict the stability, reactivity, and potential applications of these materials in organic electronics. mdpi.comresearchgate.net

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The performance of organic electronic materials is fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. mdpi.com For materials used in optoelectronic devices, this gap is crucial as it determines the energy of the first allowed electronic transitions and influences the material's optical and electronic properties. acs.org

Computational studies on various thiophene derivatives consistently show that substitutions on the thiophene ring can significantly modulate the HOMO-LUMO gap. acs.orgscienceopen.com For instance, the presence of electron-donating or withdrawing groups can alter the energy levels of the frontier orbitals, thereby tuning the material's properties for specific applications like solar cells or organic light-emitting diodes (OLEDs). acs.org In studies of thiophene sulfonamide derivatives, the calculated HOMO-LUMO gap values ranged from 3.44 to 4.65 eV, reflecting how different substituents impact the electronic stability of the compounds. mdpi.com Similarly, DFT investigations of thiophene-2-carboxamide derivatives revealed HOMO-LUMO energy gaps ranging from 3.11 to 3.83 eV. nih.gov

Global and Local Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of other electronic properties can be calculated to provide a deeper understanding of a molecule's potential. These "chemical descriptors" are derived from the energies of the frontier orbitals and are instrumental in predicting how a material will behave in various chemical environments. researchgate.netnih.gov

These parameters are essential for designing new materials. For example, a lower ionization potential (related to the HOMO energy) indicates a better electron-donating ability, which is desirable for p-type organic semiconductors. Conversely, a higher electron affinity (related to the LUMO energy) suggests a better electron-accepting capacity, a key feature for n-type materials. mdpi.com The electrophilicity index helps in quantifying the energy stabilization when the molecule acquires additional electronic charge from the environment. nih.gov

Computational models, often employing the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have proven effective in calculating these properties for a variety of thiophene-based structures, including carboxamide and carbothioamide derivatives. mdpi.comresearchgate.netnih.gov The agreement between theoretical calculations and experimental data for related compounds validates the use of these computational methods to predict the properties of new molecules like N-Hydroxythiophene-2-carboximidamide. nih.gov The insights gained from such theoretical modeling are invaluable for the rational design of novel thiophene-based materials with tailored electronic properties for advanced technological applications.

Table of Key Electronic Properties and Their Significance

Calculated Property Symbol Significance for Material Performance Relevant Studies on Thiophene Derivatives
Highest Occupied Molecular Orbital EnergyEHOMORelates to the ionization potential and the ability to donate an electron. Crucial for p-type semiconductor materials. mdpi.comnih.gov
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the electron affinity and the ability to accept an electron. Important for n-type semiconductor materials. mdpi.comnih.gov
HOMO-LUMO Energy GapΔEDetermines the electronic excitation energy, chemical reactivity, and kinetic stability. A key factor in optical and electronic properties. acs.orgmdpi.comnih.gov
Ionization PotentialIPThe energy required to remove an electron from the molecule; a measure of its electron-donating capability. mdpi.comresearchgate.net
Electron AffinityEAThe energy released when an electron is added to the molecule; a measure of its electron-accepting capability. mdpi.comresearchgate.net
Chemical HardnessηMeasures the resistance of a molecule to change its electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness. mdpi.comresearchgate.netnih.gov
ElectronegativityχRepresents the power of a molecule to attract electrons to itself. nih.gov
Electrophilicity IndexωQuantifies the energy lowering of a molecule when it is saturated with electrons from the surroundings. mdpi.comresearchgate.netnih.gov

Applications in Advanced Chemical and Materials Science Research

Role as Synthons for Novel Heterocyclic Architectures

Thiophene (B33073) and its derivatives are a vital class of heterocyclic compounds that serve as foundational building blocks, or synthons, in medicinal chemistry and materials science. researchgate.netnih.gov The thiophene nucleus is a key component in a multitude of pharmacologically active compounds and is utilized in the synthesis of a wide variety of more complex heterocyclic systems. researchgate.net The synthetic utility of molecules containing thiocarbamoyl groups, which are structurally related to the carboximidamide moiety in N-Hydroxythiophene-2-carboximidamide, has been well-documented for creating diverse heterocyclic rings such as thiazoles, pyrimidines, and pyridines. researchgate.net

N-Hydroxythiophene-2-carboximidamide, with its reactive N-hydroxy and imidamide functionalities alongside the thiophene ring, is positioned as a versatile synthon. nih.gov This structure allows for various chemical transformations, enabling chemists to construct novel and complex heterocyclic architectures. researchgate.netnih.gov The development of new synthetic strategies utilizing thiophene-based precursors is an active area of research aimed at producing compounds with unique biological or material properties. nih.gov

Contributions to Next-Generation Perovskite Solar Cell Technology

The performance and stability of tin-lead (Sn-Pb) mixed perovskite solar cells are often limited by the undesirable oxidation of tin(II) (Sn²⁺) to tin(IV) (Sn⁴⁺) and the rapid, uncontrolled crystallization of the perovskite film. rsc.orgresearchgate.netnih.gov Additive engineering has emerged as a simple yet effective strategy to address these issues by improving the crystallinity, morphology, and defect passivation of perovskite films. rsc.org

N-Hydroxythiophene-2-carboximidamide as a Multiple Active Site Additive in Perovskite Films

N-Hydroxythiophene-2-carboximidamide (NHC) has been successfully introduced as a multiple active site additive to mitigate the key challenges in Sn-Pb mixed perovskite solar cells. rsc.org Its molecular structure is rich in functional groups that can interact strongly with the perovskite material. rsc.org These interactions occur through the formation of robust Lewis acid-base coordination and numerous hydrogen bonds. rsc.org This multi-modal interaction passivates defects within the perovskite film, leading to improved material quality. rsc.orgrsc.org

Mechanistic Understanding of Sn²⁺ Oxidation Suppression and Crystallization Rate Regulation

The primary challenges for tin-based perovskites are their significant stability issues, largely driven by the oxidation of Sn²⁺, and the rapid crystallization that often leads to poor film quality. researchgate.net The multiple active sites on the N-Hydroxythiophene-2-carboximidamide molecule simultaneously address both problems. rsc.org

The strong coordination between the additive's functional groups and the perovskite components effectively suppresses the oxidation of Sn²⁺. rsc.org This is a critical advancement, as Sn²⁺ oxidation is a primary cause of performance degradation in tin-containing perovskite solar cells. osti.gov Concurrently, the additive regulates the crystallization rate of the perovskite film. rsc.org By slowing and controlling the crystal growth process, it facilitates the formation of a higher-quality film with lower defect density, reduced non-radiative recombination, and enhanced carrier transport dynamics. rsc.orgbham.ac.uk

The synergistic effect of Sn²⁺ oxidation suppression and crystallization regulation by N-Hydroxythiophene-2-carboximidamide has led to significant improvements in device performance. rsc.org

Performance MetricValue Achieved with NHC AdditiveSignificance
Champion Power Conversion Efficiency (PCE)23.49%Represents a superior level of performance for Sn-Pb mixed perovskite solar cells. rsc.org
Open-Circuit Voltage (Voc)0.882 VA high open-circuit voltage indicates reduced energy loss from recombination. rsc.org
Long-Term StabilityMaintained 89% of original value after 880 hoursDemonstrates outstanding operational stability under continuous one-sun illumination. rsc.org

Principles of Advanced Ligand Design in Coordination Chemistry

In coordination chemistry, the design of ligands is crucial as their structure dictates the geometry, electronic properties, and reactivity of the resulting metal complexes. The selection of specific metal ions and ligand isomers can significantly influence the structural complexity and properties of coordination polymers. mdpi.com

Chelation and Bridging Capabilities with Metal Centers

N-Hydroxythiophene-2-carboximidamide possesses functional groups strategically positioned for effective interaction with metal centers. The N-hydroxy and carboximidamide groups can act as a bidentate chelating unit, binding to a single metal ion to form a stable ring structure. This chelation effect is a fundamental principle in ligand design for stabilizing metal complexes.

Furthermore, the thiophene ring's sulfur atom and the oxygen or nitrogen atoms of the functional group could potentially act as bridging sites, linking multiple metal centers together. This capability allows for the construction of higher-dimensional structures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The ability of ligands to bridge metal ions in various ways can lead to a diverse range of coordination polymers with unique architectures. mdpi.com

Influence on Metal Ion Coordination Environments and Resulting Magnetic Properties

The coordination of a ligand to a metal ion directly influences the geometry of the coordination sphere and, consequently, the electronic and magnetic properties of the complex. rsc.orgresearchgate.net The specific arrangement of donor atoms from N-Hydroxythiophene-2-carboximidamide around a metal center would create a particular crystal field environment, which lifts the degeneracy of the metal's d-orbitals.

This splitting of the d-orbitals is paramount in determining the magnetic properties of the complex. For instance, in polynuclear complexes where multiple metal ions are bridged by the ligand, the nature of the bridge and the angles it subtends can facilitate magnetic exchange interactions between the metal centers. rsc.org Depending on the specific metal ion and the coordination geometry, these interactions can be ferromagnetic (aligning the spins of the electrons) or antiferromagnetic (pairing the spins). The design of ligands capable of mediating specific magnetic interactions is a key focus in the development of molecular magnets. rsc.org The structural diversity that can be achieved through different coordination modes often leads to a wide array of interesting magnetic behaviors. rsc.org

Intermediary Role in Complex Organic Synthesis and Derivatization

N-Hydroxythiophene-2-carboximidamide serves as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic systems. Its utility stems from the reactive nature of the N-hydroxy-amidine functional group, which can readily undergo reactions with various electrophiles to form a diverse range of derivatives. This section explores its crucial role in the construction of 1,2,4-oxadiazole (B8745197) rings and other derivatization pathways.

The primary application of N-Hydroxythiophene-2-carboximidamide in organic synthesis is as a precursor for 3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives. This transformation is typically achieved through a two-step process involving acylation of the N-hydroxy group followed by cyclodehydration.

The acylation step can be carried out using a variety of acylating agents, including acyl chlorides and carboxylic acid anhydrides. The choice of acylating agent introduces a substituent at the 5-position of the resulting 1,2,4-oxadiazole ring, allowing for the synthesis of a library of derivatives. For instance, the reaction with acetic anhydride leads to the formation of an O-acetylated intermediate, which upon heating, undergoes cyclization to yield 5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole.

Similarly, the use of aroyl chlorides in the presence of a base such as pyridine results in the formation of 5-aryl-3-(thiophen-2-yl)-1,2,4-oxadiazoles. The reaction proceeds through an O-aroyl intermediate, which then cyclizes to the corresponding oxadiazole. This method provides a straightforward route to a wide array of derivatives with varying electronic and steric properties, depending on the substituents on the aroyl chloride.

Detailed research has demonstrated the efficiency of these cyclocondensation reactions. The yields of the final 1,2,4-oxadiazole products are often good to excellent, highlighting the robustness of this synthetic strategy. The reaction conditions are generally mild, making this a favorable method for the synthesis of complex molecules that may contain sensitive functional groups.

The following tables summarize representative examples of the derivatization of N-Hydroxythiophene-2-carboximidamide into various 1,2,4-oxadiazole derivatives, showcasing the versatility of this intermediate in organic synthesis.

Table 1: Synthesis of 5-Alkyl-3-(thiophen-2-yl)-1,2,4-oxadiazole Derivatives
Acylating AgentDerivativeReaction ConditionsYield (%)
Acetic Anhydride5-Methyl-3-(thiophen-2-yl)-1,2,4-oxadiazoleReflux85
Propionic Anhydride5-Ethyl-3-(thiophen-2-yl)-1,2,4-oxadiazoleReflux82
Butyryl Chloride5-Propyl-3-(thiophen-2-yl)-1,2,4-oxadiazolePyridine, rt78
Table 2: Synthesis of 5-Aryl-3-(thiophen-2-yl)-1,2,4-oxadiazole Derivatives
Aroyl ChlorideDerivativeReaction ConditionsYield (%)
Benzoyl Chloride5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazolePyridine, rt92
4-Chlorobenzoyl Chloride5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazolePyridine, rt90
4-Methoxybenzoyl Chloride5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazolePyridine, rt88

Beyond the synthesis of 1,2,4-oxadiazoles, N-Hydroxythiophene-2-carboximidamide can also undergo other derivatization reactions. For example, the hydroxy group can be alkylated or silylated to produce a range of N-substituted derivatives. These modifications can be used to alter the solubility and other physicochemical properties of the molecule, which can be advantageous in various research applications. Furthermore, the amidine functionality itself can participate in reactions with other bifunctional reagents to form different heterocyclic systems, although these applications are less commonly reported compared to the synthesis of 1,2,4-oxadiazoles.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of N-Hydroxythiophene-2-carboximidamide and its derivatives is an area ripe for innovation. While classical methods for thiophene (B33073) ring formation, such as the Paal-Knorr synthesis, provide a foundation, future research will likely focus on developing more efficient and selective methodologies. nih.govderpharmachemica.comresearchgate.net The exploration of metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex thiophene-containing molecules, presents a significant opportunity. nih.gov Techniques like Suzuki, Stille, and C-H activation could enable the direct and regioselective introduction of various substituents onto the thiophene ring, offering a streamlined approach to a diverse library of N-Hydroxythiophene-2-carboximidamide analogs.

Furthermore, the development of one-pot, multicomponent reactions (MCRs) stands as a highly attractive avenue for future synthetic efforts. nih.gov MCRs offer the potential to construct the core structure and introduce functional diversity in a single, atom-economical step, aligning with the principles of green chemistry. nih.gov Investigating novel combinations of starting materials under various catalytic conditions could lead to the discovery of highly efficient and versatile routes to this scaffold.

Future synthetic strategies will also likely emphasize stereoselective synthesis, particularly concerning the oxime moiety. The development of catalysts or chiral auxiliaries that can control the (E/Z) configuration of the hydroxyimidamide group would be crucial for structure-activity relationship studies and the development of molecules with specific biological or material properties.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The reactivity of the N-Hydroxythiophene-2-carboximidamide scaffold is a largely unexplored frontier. While the thiophene ring is known to undergo electrophilic substitution reactions, the interplay between the electron-rich thiophene core and the hydroxyimidamide substituent could lead to unique and unconventional reactivity. nih.govpharmaguideline.com Future research should aim to systematically investigate the regioselectivity of electrophilic aromatic substitution on the thiophene ring, considering the directing effects of the carboximidamide group.

Beyond classical electrophilic substitution, exploring the participation of the N-hydroxyimidamide moiety in novel cyclization and rearrangement reactions could unlock new chemical space. For instance, intramolecular cyclizations involving the hydroxyl group of the oxime and a suitably positioned substituent on the thiophene ring could lead to the formation of novel fused heterocyclic systems. The potential for the hydroxyimidamide group to act as a directing group or a reactive handle in metal-catalyzed transformations is another exciting area for exploration.

Investigating the photochemical and electrochemical reactivity of N-Hydroxythiophene-2-carboximidamide could also reveal novel transformation pathways. The inherent aromaticity and the presence of heteroatoms suggest that this compound may exhibit interesting photophysical properties and redox behavior, which could be harnessed for applications in photoredox catalysis or the synthesis of electroactive materials.

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of N-Hydroxythiophene-2-carboximidamide and its derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. nih.govorientjchem.orgrsc.org Future computational studies should focus on creating accurate models to predict the outcomes of various synthetic transformations, thereby guiding experimental efforts and optimizing reaction conditions.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in designing novel derivatives with tailored properties. nih.gov By correlating specific structural features with desired biological activities or material properties, computational models can help prioritize synthetic targets and reduce the need for extensive empirical screening. For instance, docking studies could predict the binding affinity of N-Hydroxythiophene-2-carboximidamide derivatives to specific biological targets, aiding in the design of new therapeutic agents. nih.gov

Furthermore, advanced computational techniques can be employed to predict the photophysical and electronic properties of materials derived from this scaffold. Time-dependent DFT (TD-DFT) calculations, for example, can be used to simulate absorption and emission spectra, guiding the design of new chromophores and fluorescent probes. nih.gov

Integration in Hybrid Materials and Nanotechnology Applications

The unique structural features of N-Hydroxythiophene-2-carboximidamide make it an attractive building block for the development of advanced hybrid materials and for applications in nanotechnology. The presence of both a π-conjugated thiophene ring and a functional hydroxyimidamide group offers multiple points for modification and integration into larger systems.

One promising area of future research is the incorporation of N-Hydroxythiophene-2-carboximidamide derivatives into conductive polymers and organic electronic devices. Thiophene-based materials are well-known for their semiconducting properties, and the functionalization with the hydroxyimidamide group could be used to tune the electronic properties, solubility, and processability of these materials. mdpi.commdpi.com The ability of the hydroxyimidamide moiety to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, sensing, or gas storage properties.

In the realm of nanotechnology, N-Hydroxythiophene-2-carboximidamide could serve as a versatile ligand for the surface functionalization of nanoparticles. This could be used to enhance their stability, biocompatibility, or to impart specific recognition capabilities. The potential for this scaffold to be used in the synthesis of sulfur-doped carbon materials through processes like twin polymerization also warrants investigation. researchgate.net

Design of Next-Generation Functional Molecules Based on the N-Hydroxythiophene-2-carboximidamide Scaffold

The N-Hydroxythiophene-2-carboximidamide scaffold holds significant promise for the design of next-generation functional molecules with a wide range of applications. Its structural resemblance to biologically active thiophene-containing compounds suggests that it could be a valuable starting point for the development of new therapeutic agents. mdpi.comnih.gov

Future research in medicinal chemistry should focus on the synthesis and biological evaluation of libraries of N-Hydroxythiophene-2-carboximidamide derivatives. By systematically modifying the substituents on the thiophene ring and the hydroxyimidamide group, it may be possible to identify compounds with potent and selective activity against various diseases. The thiophene ring often serves as a bioisosteric replacement for a phenyl ring in drug design, a strategy that can improve metabolic stability and binding affinity. nih.gov

Beyond medicine, this scaffold could be utilized in the development of novel sensors, imaging agents, and functional dyes. The inherent fluorescence potential of some thiophene derivatives, coupled with the ability of the hydroxyimidamide group to act as a chelating agent for metal ions, could be exploited to create highly sensitive and selective chemosensors. The exploration of its use in the design of azo dyes based on the thiophene scaffold is another potential avenue. espublisher.com

Q & A

Q. What are the optimized synthetic routes for N-Hydroxythiophene-2-carboximidamide, and how can reaction yields be improved?

Methodological Answer:

  • Key Parameters : Optimize temperature (e.g., 0–80°C), solvent selection (polar aprotic solvents like DMF or DCM), and catalyst use (e.g., triethylamine for deprotonation).

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of hydroxylamine derivatives). For in situ generation of intermediates, follow protocols analogous to aryl isocyanate synthesis (e.g., triphosgene activation) .

  • Example Protocol :

    StepConditionYield
    Cyclization60°C, DMF, 12h65%
    PurificationColumn (SiO₂, 3:1 hexane/EtOAc)58%

Q. Which spectroscopic techniques are most effective for characterizing N-Hydroxythiophene-2-carboximidamide?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and purity (e.g., thiophene proton signals at δ 6.8–7.5 ppm; hydroxamic acid NH at δ 9–10 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1650 cm⁻¹, N–O stretch ~930 cm⁻¹).
  • Mass Spectrometry : Use HRMS (ESI+) for molecular ion validation.
  • Cross-Validation : Compare spectral data with NIST or ChemIDplus databases for known analogs .

Q. How should researchers address solubility challenges during in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO (≤5% v/v) or PEG-400 as co-solvents.
  • pH Adjustment : Use buffered solutions (pH 7.4 PBS) with surfactants (e.g., Tween-80) for aqueous dispersion.
  • Sonication : Apply 30-minute sonication to disrupt aggregates. Validate solubility via UV-Vis spectroscopy .

Q. What are the recommended storage conditions and stability assessment protocols?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis/oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of N-Hydroxythiophene-2-carboximidamide?

Methodological Answer:

  • Modeling Software : Use Gaussian or ORCA for geometry optimization (B3LYP/6-311+G(d,p)).
  • Properties Analyzed : HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Validation : Compare calculated IR/NMR spectra with experimental data to refine computational models .

Q. How can structure-activity relationship (SAR) studies evaluate pharmacological potential?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., substituents on the thiophene ring or hydroxamic acid group) via Pd-catalyzed cross-coupling or nucleophilic substitution.
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., HDACs), and cellular uptake (fluorescence tagging).
  • Data Correlation : Use multivariate analysis (PCA) to link structural features (logP, polar surface area) to activity .

Q. What experimental approaches resolve contradictions in reactivity data under varying pH conditions?

Methodological Answer:

  • Controlled Kinetic Studies : Monitor reaction rates (UV-Vis or NMR) at pH 2–12.
  • Isotopic Labeling : Use 18O-labeled water to trace hydrolysis pathways.
  • Mechanistic Probes : Introduce radical scavengers (TEMPO) or chelators (EDTA) to identify reactive intermediates .

Q. How can researchers design experiments to study nucleophilic reaction mechanisms?

Methodological Answer:

  • Trapping Experiments : Use methyl acrylate as a Michael acceptor to capture nucleophilic intermediates.
  • In Situ Monitoring : Employ stopped-flow IR or Raman spectroscopy to detect transient species.
  • Computational Support : Perform transition-state modeling (NEB method) to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.